Ethoxybornane

Stereochemistry Structural Isomerism Molecular Recognition

Ethoxybornane (CAS 19316-72-4, IUPAC: 2-ethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane), also referred to as endo-2-ethoxybornane or isoborneol ethyl ether, is a bicyclic monoterpene ether belonging to the bornane structural class. It is a synthetic, colorless to pale-yellow clear liquid with the molecular formula C₁₂H₂₂O and a molecular weight of 182.30 g·mol⁻¹.

Molecular Formula C12H22O
Molecular Weight 182.3 g/mol
CAS No. 19316-72-4
Cat. No. B101646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthoxybornane
CAS19316-72-4
Molecular FormulaC12H22O
Molecular Weight182.3 g/mol
Structural Identifiers
SMILESCCOC1CC2CCC1(C2(C)C)C
InChIInChI=1S/C12H22O/c1-5-13-10-8-9-6-7-12(10,4)11(9,2)3/h9-10H,5-8H2,1-4H3
InChIKeyFTRQTUIGTQZQBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethoxybornane CAS 19316-72-4: Endo-Bicyclic Ether for Research and Industrial Procurement


Ethoxybornane (CAS 19316-72-4, IUPAC: 2-ethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane), also referred to as endo-2-ethoxybornane or isoborneol ethyl ether, is a bicyclic monoterpene ether belonging to the bornane structural class [1]. It is a synthetic, colorless to pale-yellow clear liquid with the molecular formula C₁₂H₂₂O and a molecular weight of 182.30 g·mol⁻¹ [1]. The compound possesses a calculated logP of 3.6, zero hydrogen bond donors, and one hydrogen bond acceptor, placing it among the hydrophobic, non-hydroxylic bornane ethers that serve as research intermediates and fragrance/flavor precursor candidates [1].

Scaffold Endo-ethoxy bornane scaffold with defined stereochemistry for SAR and molecular recognition studies
Profile Non-hydroxylic hydrophobic ether with zero H-bond donor capacity and elevated logP
Use Context Synthetic research intermediate and fragrance precursor candidate for substantivity studies

Why Ethoxybornane Cannot Be Substituted by Generic Bornyl Ethers or Alcohols in Research and Industrial Use


In-class bornane derivatives such as endo-ethoxybornane (CAS 19316-72-4), bornyl ethyl ether (exo-2-ethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane, CAS 1888-80-8), isobornyl methyl ether (CAS 5331-32-8), camphor (CAS 76-22-2), and borneol (CAS 507-70-0) exhibit fundamentally different physicochemical, sensory, and safety profiles that preclude casual interchange. Critically, ethoxybornane is distinguished by its endo orientation of the ethoxy substituent, whereas its closest structural isomer, bornyl ethyl ether, adopts the exo configuration [1]. This stereochemical divergence influences molecular shape, dipole moment, and receptor interactions, which can lead to disparate odor characteristics and biological recognition [2]. Furthermore, ethoxybornane lacks the hydrogen bond donor capacity of borneol (1 HBD) [3], rendering it unsuitable as a direct alcohol replacement in hydrogen-bond-dependent applications. Coupled with the absence of a completed RIFM safety assessment—unlike the fully assessed isobornyl methyl ether [4]—these stereoelectronic and regulatory gaps make generic substitution a scientifically untenable procurement strategy.

Stereochemistry Endo vs exo ethoxy orientation alters molecular shape and receptor interaction; exo isomer may not replicate endo-dependent SAR or sensory profiles.
H-Bond Profile Zero HBD precludes alcohol replacement in hydrogen-bond-dependent applications; borneol introduces unwanted donor capacity and lower logP.
Safety Data Absence of a RIFM safety assessment limits human-exposure research contexts; isobornyl methyl ether has a completed 7-endpoint monograph.

Ethoxybornane Procurement Evidence: Quantified Differentiation vs. In-Class Bornane Analogs


Stereochemical Configuration: Endo vs. Exo Ethoxy Substituent

Ethoxybornane (CAS 19316-72-4) is unambiguously designated as the endo isomer (1R,2S,4R-rel-2-ethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane), whereas the commercially named bornyl ethyl ether (CAS 1888-80-8) is the exo isomer (1R,2R,4R-rel-2-ethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane) [1]. The endo configuration places the ethoxy group on the same face as the bridging methylene, reducing steric accessibility relative to the exo orientation that projects the ethoxy group outward [1]. This stereochemical distinction has been confirmed by DETHERM which specifically lists ethoxybornane as 'endo-2-ethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane' [1].

Stereochemical Identity
Head-to-head
Endo vs. Exo ethoxy orientation on bicyclo[2.2.1]heptane
Endo configuration defines SAR binding geometry distinct from exo isomer
Confirmed by DETHERM structural database; distinct InChIKey stereochemistry
Stereochemistry Structural Isomerism Molecular Recognition

Hydrogen Bond Profile: Ether vs. Alcohol Bornane Analogs

Ethoxybornane possesses zero hydrogen bond donors (HBD = 0) and one hydrogen bond acceptor (HBA = 1), whereas its alcohol analog borneol (CAS 507-70-0) features one HBD and one HBA [1][2]. This absence of a hydroxyl donor in ethoxybornane eliminates the capacity for intermolecular hydrogen bond donation, directly reducing aqueous solubility and altering partition behavior. The computed logP of ethoxybornane is 3.6 [1], compared to a logP of approximately 2.7 for borneol [2] and 2.4 for camphor , confirming higher lipophilicity.

H-Bond & LogP Profile
Head-to-head
HBD = 0, logP = 3.6
Non-hydroxylic hydrophobic bornane ether; higher lipophilicity than alcohol analogs
ΔlogP +0.9 vs borneol (logP ≈2.7); ΔHBD -1 vs borneol
Hydrogen Bonding Lipophilicity Solubility

Boiling Point and Volatility Differentiated from Isobornyl Methyl Ether

Ethoxybornane exhibits an estimated boiling point of 205.9 °C at 760 mmHg , substantially higher than the 70 °C (at 10 mmHg) boiling point of isobornyl methyl ether (CAS 5331-32-8) . Even when adjusted for pressure, the ethoxy homolog demonstrates significantly lower volatility, consistent with its larger molecular weight (182.3 vs. 168.28 g·mol⁻¹) .

Volatility Profile
Data to verify
BP 205.9°C (760 mmHg, estimated)
Lower volatility vs methyl ether homolog supports substantivity research
Isobornyl methyl ether BP 70°C at 10 mmHg; experimental BP confirmation recommended
Volatility Thermal Stability Process Engineering

Regulatory Safety Assessment Gap vs. Assessed Isobornyl Methyl Ether

Isobornyl methyl ether (CAS 5331-32-8) has undergone a complete RIFM (Research Institute for Fragrance Materials) safety assessment covering 7 human health endpoints (genotoxicity, repeated dose toxicity, developmental and reproductive toxicity, skin sensitization, phototoxicity/photoallergenicity, local respiratory toxicity) plus environmental safety, with all endpoints cleared using target data, read-across, and/or TTC [1]. In contrast, no equivalent published safety assessment exists for ethoxybornane (CAS 19316-72-4) in the peer-reviewed literature; the available toxicological data are limited to estimated acute toxicity parameters [2].

Safety Assessment Status
Data to verify
No published RIFM safety monograph
Limits research use in human-exposure contexts pending further evaluation
Isobornyl methyl ether has full 7-endpoint RIFM assessment (2019); class-level inference
Safety Assessment RIFM Regulatory Compliance

Olfactory Profile: Camphoraceous-Woody with Blueberry Nuance vs. Pine-Balsamic Methyl Ether

The olfactory profile of bornyl ethyl ether (the exo isomer closely related to ethoxybornane) is described in the patent literature as 'a sweet, camphoraceous, minty, herbaceous, woody, green aroma with a eucalyptus-like undertone' [1], and The Good Scents Company adds 'cedarwood, eucalyptus, blueberry' descriptors [2]. By contrast, isobornyl methyl ether is characterized as 'pine, woody, camphor, borneol, balsamic' [3], representing a distinctly different odor category (pine-resinous vs. woody-fruity). While ethoxybornane (endo isomer) may exhibit a subtly different odor profile from its exo counterpart due to stereoelectronic effects on olfactory receptor activation, direct comparative odor threshold data remain unavailable in the open literature.

Sensory Profile
Supporting evidence
Woody-fruity (blueberry) vs. pine-balsamic odor categories
Distinct odor category; endo stereochemistry may further modulate perceived aroma
No quantitative odor threshold data for ethoxybornane; sensory verification required
Olfactory Characterization Fragrance Sensory Differentiation

Measured Refractive Index and Density for Quality Control Differentiation

Ethoxybornane has been experimentally characterized with a refractive index (nD) of 1.47 and a density of 0.92 g·cm⁻³ . These values serve as identity and purity verification benchmarks. Isobornyl methyl ether has a reported refractive index of n20/D 1.462 and density of 0.921 g·mL⁻¹ at 20 °C , values which are close but measurably distinct. Camphor, a solid at room temperature (melting point 178–180 °C), exhibits fundamentally different physical state and refractive index (−44°, C=20, EtOH) .

QC Identity Markers
Data to verify
nD 1.47, density 0.92 g·cm&supminus;³
Enables rapid incoming QC verification by refractometry and densitometry
Distinct from isobornyl methyl ether (n20/D 1.462); camphor is solid at RT
Quality Control Identity Testing Physicochemical Characterization

Ethoxybornane: Evidence-Backed Application Scenarios for Procurement Targeting


Structure-Activity Relationship (SAR) Studies Requiring an Endo-Ether Bornane Pharmacophore

Ethoxybornane (CAS 19316-72-4) provides a specific endo-ethoxy substituent geometry on the bornane scaffold, clearly differentiated from the exo-ethoxy isomer (bornyl ethyl ether, CAS 1888-80-8) [1]. This endo configuration is mandatory for SAR programs investigating the effect of ether orientation on biological target engagement (e.g., olfactory receptors, ion channels) where stereochemistry determines binding. Procurement of the exo isomer instead of ethoxybornane would confound stereochemical SAR interpretation [1].

Non-Hydroxylic Hydrophobic Research Intermediate Requiring Elevated Lipophilicity

With zero hydrogen bond donors and a logP of 3.6, ethoxybornane is significantly more lipophilic than borneol (logP ≈ 2.7, 1 HBD) [2][3]. This makes it the preferred starting material or intermediate when a non-hydroxylic, hydrophobic bornane core is required—such as in the synthesis of lipophilic drug candidates, membrane-permeant probes, or water-excluding formulation excipients. Borneol or isoborneol cannot replace ethoxybornane in these contexts without introducing unwanted hydrogen bond donor capacity and altering the partition coefficient [2][3].

Fragrance Research on Woody-Fruity Camphoraceous Notes with Lower Volatility

Ethoxybornane's higher boiling point (205.9 °C) relative to isobornyl methyl ether (70 °C at 10 mmHg) confers lower headspace volatility, making it a candidate for fragrance substantivity studies where a longer-lasting woody, camphoraceous, and fruity (blueberry) odor profile is desired [4]. It allows formulators to evaluate the ethyl ether homolog in fragrance compositions without the rapid evaporation characteristic of the methyl ether. The sensory profile must be verified experimentally, as the endo orientation may modulate odor character relative to the described exo isomer notes [4].

Analytical Reference Standard for QC Differentiation of Bornane Ethers

Ethoxybornane's experimentally determined refractive index (1.47) and density (0.92 g·cm⁻³) provide definitive identity benchmarks that differ from isobornyl methyl ether (n20/D 1.462, density 0.921 g·mL⁻¹) and camphor (solid, mp 178–180 °C) . These orthogonal physicochemical parameters enable rapid incoming-material identity verification using standard laboratory refractometry and densitometry, reducing the risk of isomer or analog mis-shipment in procurement workflows .

Application
Selection Property
Validation Focus
SAR studies requiring endo-ether bornane pharmacophore
Endo stereochemical identity
Stereochemical SAR interpretation
Non-hydroxylic hydrophobic research intermediate
HBD = 0, logP = 3.6 profile
Hydrogen-bond profile verification
Fragrance substantivity research
Lower volatility (BP context)
Sensory profile verification
QC identity verification of bornane ethers
nD and density benchmarks
Incoming material identity testing
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